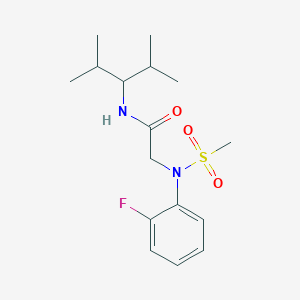

![molecular formula C18H21ClO3 B3937033 4-chloro-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2-methylbenzene](/img/structure/B3937033.png)

4-chloro-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2-methylbenzene

Overview

Description

“4-chloro-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2-methylbenzene” is a complex organic compound. It has a molecular formula of C18H21ClO3 and an average mass of 320.810 Da . This compound is likely to be a derivative of phenol, which are known to have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .

Synthesis Analysis

The synthesis of such complex phenol derivatives often involves innovative methods. For instance, a group led by Zhong in 2022 published a synthesis method for producing a similar compound, 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol. The synthesis was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and required a high temperature (130 °C) and an inert atmosphere for a 24-hour reaction time .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its molecular formula, C18H21ClO3. It contains a benzene ring (indicated by the ‘chloro’ and ‘methyl’ in its name), which is a six-carbon ring with alternating double bonds. Attached to this ring are various functional groups, including a chlorine atom, a propoxy group, a methoxy group, and a methylphenoxy group .Chemical Reactions Analysis

The chemical reactions involving this compound could be quite complex due to the presence of various functional groups. For instance, the compound could undergo reactions typical of aryl ethers (such as Williamson ether synthesis or cleavage), halogenated hydrocarbons (like nucleophilic substitution or elimination), and aromatic compounds (like electrophilic aromatic substitution) .Scientific Research Applications

Catalytic Protodeboronation

This compound can be used in the catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation . This allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

Antimicrobial Activity

The compound has shown promising antimicrobial activity . Some derivatives of the compound have shown activity against Staphylococcus aureus and Escherichia coli that is comparable to that of ampicillin . This makes it a potential candidate for the development of new antimicrobial drugs .

Organic Synthesis

The compound can be used as a building block in organic synthesis . It can be used in the Suzuki–Miyaura-coupling , a type of cross-coupling reaction, used in organic chemistry to synthesize carbon–carbon bonds .

Photonic Applications

The compound can be used in photonic applications . Researchers are searching for new organic nonlinear optical materials, and this compound could potentially be used in optical switching applications and optical signal-processing systems .

Antioxidant Activity

The compound has shown remarkable antioxidant activity . This is mainly associated with the Excited-State Intramolecular Proton Transfer (ESIPT) behavior by excitation . The results of molecular docking based on binding energy values also support the experimental results of antioxidant activity of the compounds .

Synthesis of Other Compounds

The compound can be used in the synthesis of other compounds . For example, the hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

Future Directions

properties

IUPAC Name |

1-[3-(4-chloro-2-methylphenoxy)propoxy]-2-methoxy-4-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClO3/c1-13-5-7-17(18(11-13)20-3)22-10-4-9-21-16-8-6-15(19)12-14(16)2/h5-8,11-12H,4,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDIYGCGYNNHOGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2)Cl)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2-methylbenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3936950.png)

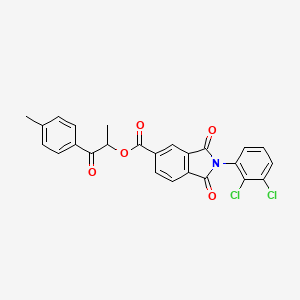

![4-[3-(2,3-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B3936954.png)

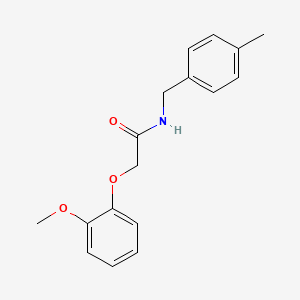

![2-[4-(2-methoxy-4-methylphenoxy)butoxy]naphthalene](/img/structure/B3936955.png)

![6-tert-butyl-N,N-diethyl-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3936962.png)

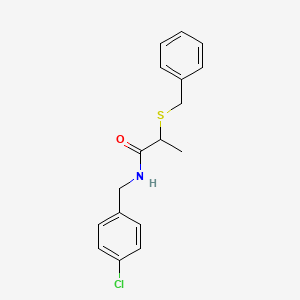

![4-fluoro-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B3936975.png)

![N,N'-bis[2-(1-cyclohexen-1-yl)ethyl]pentanediamide](/img/structure/B3936986.png)

![2-{[2-(4-methylphenoxy)ethyl]thio}benzoic acid](/img/structure/B3937019.png)

![1-chloro-2-ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B3937027.png)

![1-[4-(2,6-dimethoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B3937028.png)

![3-methyl-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3937072.png)